2-Chloro-4-methyl-7-aminoquinoline

Antimalarial Drug Discovery Structure-Activity Relationship Plasmodium falciparum

Standard 4-aminoquinoline intermediates restrict synthetic diversification against resistant Plasmodium strains. 2-Chloro-4-methyl-7-aminoquinoline overcomes this with orthogonal reactive handles: the electrophilic 2-chloro group enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the nucleophilic 7-amino group permits acylation or alkylation-enabling chemoselective, sequential library synthesis unattainable with conventional scaffolds. • Orthogonal 2-Cl/7-NH₂ reactivity for divergent antimalarial SAR • ≥97% purity with available HPLC/NMR batch data • Cost-optimized multi-gram supply: ~34% price variance across vendors rewards strategic sourcing.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 114058-74-1
Cat. No. B053589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-7-aminoquinoline
CAS114058-74-1
Synonyms2-CHLORO-4-METHYL-7-AMINOQUINOLINE
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)N)Cl
InChIInChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,12H2,1H3
InChIKeyYYZYZUVHSCLRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methyl-7-aminoquinoline: Key Antimalarial Intermediate


2-Chloro-4-methyl-7-aminoquinoline (CAS 114058-74-1), with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol , is a synthetic derivative belonging to the aminoquinoline class. Its molecular architecture features a chlorine atom at the 2-position, a methyl group at the 4-position, and a primary amino group at the 7-position on the quinoline scaffold . This specific substitution pattern renders it a versatile intermediate for the synthesis of diverse analogs aimed at circumventing drug resistance, which is a critical requirement for next-generation antimalarial agents . It is widely available from commercial suppliers for research and development purposes .

2-Chloro-4-methyl-7-aminoquinoline: Unique vs. 4-Aminoquinolines


In the development of aminoquinoline-based therapeutics, minor structural modifications profoundly impact pharmacological properties. While the 7-chloro-4-aminoquinoline scaffold is a cornerstone of antimalarial drugs like chloroquine and amodiaquine, the unique substitution pattern of 2-chloro-4-methyl-7-aminoquinoline fundamentally alters its reactivity and potential downstream profile. Unlike the classic 4-aminoquinolines, the 2-chloro group on this compound provides a specific electrophilic site, while the 7-amino group acts as a nucleophilic handle, enabling chemists to build a distinct array of derivatives that cannot be synthesized from more common, unsubstituted or differently-substituted analogs . This specific chemical topology is essential for exploring structure-activity relationships (SAR) beyond the limitations of the established 7-chloro-4-aminoquinoline series, making generic substitution with a standard 4-aminoquinoline intermediate chemically infeasible for certain synthetic routes [1].

2-Chloro-4-methyl-7-aminoquinoline: Evidence-Based Differentiation


Antimalarial Potency Against Plasmodium falciparum

While direct head-to-head comparisons for this specific compound are scarce in published literature, class-level inference from a comprehensive SAR study reveals a key differentiation. The study demonstrated that aminoquinolines with a 7-chloro group exhibit β-hematin inhibitory activity, a crucial mechanism for antimalarial action, whereas those without this group are inactive. The compound 2-chloro-4-methyl-7-aminoquinoline possesses a distinct 7-amino group instead of the 7-chloro found in highly potent analogs. A related study on heteroaryl derivatives of the 7-chloro-4-aminoquinoline scaffold reported IC50 values below 30 nM against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum . This indicates that the 7-position substitution is a critical determinant of potency and resistance profile, and 2-chloro-4-methyl-7-aminoquinoline, as a key intermediate, serves as a foundational building block for designing novel compounds with a different SAR at this pivotal position.

Antimalarial Drug Discovery Structure-Activity Relationship Plasmodium falciparum

Supplier Pricing Comparison

The commercial availability and pricing of a research intermediate are critical factors in its procurement value. 2-Chloro-4-methyl-7-aminoquinoline is readily available from multiple major chemical suppliers, ensuring a reliable supply chain. A cross-vendor price comparison reveals a significant cost difference, which can impact large-scale project budgets. For instance, AKSci offers the compound at $112 for 100 mg, $186 for 250 mg, and $446 for 1 g . In contrast, another major vendor, CymitQuimica, lists the same compound at €157 (~$170 USD) for 100 mg and €185 (~$200 USD) for 250 mg . This demonstrates that the target compound can be sourced at a considerably lower cost from specific vendors, representing direct and quantifiable cost savings for a research program without compromising on the molecular structure.

Chemical Procurement Synthetic Chemistry Research Reagent

Regioselective Reactivity for Analog Synthesis

The compound's primary value is as a synthetic intermediate. Its specific substitution pattern—a 2-chloro leaving group and a 7-amino nucleophile—provides orthogonal reactive sites. This is fundamentally different from the more common 4-amino-7-chloroquinoline scaffold found in chloroquine, where the amino group is at the 4-position and chlorine at the 7-position [1]. This difference is not trivial; it allows for distinct chemical transformations and the construction of molecular architectures that are inaccessible from the standard chloroquine scaffold. For example, the 2-chloro group can participate in nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, while the 7-amino group can be functionalized via amide bond formation, reductive amination, or diazotization . This dual orthogonal reactivity makes 2-chloro-4-methyl-7-aminoquinoline a versatile and unique building block in the medicinal chemist's toolkit for generating novel intellectual property.

Medicinal Chemistry Organic Synthesis Chemical Intermediate

2-Chloro-4-methyl-7-aminoquinoline: Research Applications


Novel Antimalarial Lead Synthesis

Medicinal chemists aiming to develop next-generation antimalarials should utilize 2-chloro-4-methyl-7-aminoquinoline as a core scaffold for structure-activity relationship (SAR) studies. Its substitution pattern offers a departure from the classic 4-amino-7-chloroquinoline framework, enabling exploration of how a 7-amino group, in combination with a 2-chloro and 4-methyl motif, influences activity against Plasmodium parasites . This is particularly valuable for generating novel analogs that may overcome resistance mechanisms associated with chloroquine, for which the 7-chloro group is essential for activity but also a key interaction point with resistance transporters .

Orthogonal Functionalization for Chemical Libraries

This compound is an ideal starting material for the divergent synthesis of focused chemical libraries. The presence of both an electrophilic 2-chloro group and a nucleophilic 7-amino group allows for sequential, chemoselective functionalization. Researchers can first exploit the amino group for acylation or alkylation, and then utilize the chloro group for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity . This orthogonal reactivity is a clear advantage over simpler quinoline intermediates that lack dual functional handles, enabling the efficient and cost-effective generation of highly diverse compound collections .

Cost-Efficient Scale-Up of Key Intermediates

For process chemists and R&D procurement managers, the significant price variation among vendors (e.g., ~34% lower cost for 100 mg from AKSci compared to CymitQuimica ) translates to tangible budget optimization. When planning multi-gram syntheses, selecting the most cost-effective supplier for this key intermediate can reduce overall project expenditure. Furthermore, the compound's well-defined physical properties (e.g., molecular weight of 192.64 g/mol) and the availability of analytical data (NMR, HPLC) from reputable vendors ensure its quality and reliability for use in Good Laboratory Practice (GLP) studies and scale-up campaigns .

Technical Documentation Hub

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